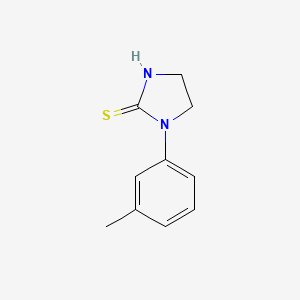

1-(3-Methylphenyl)-2-imidazolidinethione

Description

Properties

Molecular Formula |

C10H12N2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

1-(3-methylphenyl)imidazolidine-2-thione |

InChI |

InChI=1S/C10H12N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |

InChI Key |

IQAOWRZBNSAXAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCNC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)imidazoline-2-thione can be synthesized through various methods. One common approach involves the reaction of m-toluidine with carbon disulfide and ethylenediamine under controlled conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide, followed by cyclization to form the imidazoline ring .

Industrial Production Methods: Industrial production of 1-(m-Tolyl)imidazoline-2-thione often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between m-toluidine, carbon disulfide, and ethylenediamine, resulting in higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(m-Tolyl)imidazoline-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The imidazoline ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted imidazoline derivatives.

Scientific Research Applications

1-(m-Tolyl)imidazoline-2-thione has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)imidazoline-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form coordination complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can interact with cellular membranes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

The following analysis compares 1-(3-Methylphenyl)-2-imidazolidinethione with structurally related imidazolidinethiones and analogs, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Structural Analogs and Substituent Variations

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Substituent Position : The 3-methylphenyl group in the target compound provides steric bulk and aromaticity, enhancing stability compared to smaller substituents (e.g., methyl or hydroxyethyl) .

- Thione vs. Oxo : Replacing sulfur with oxygen (e.g., 1-(3-Chlorophenyl)imidazolidin-2-one) reduces nucleophilicity and metal-binding capacity, limiting applications in corrosion inhibition .

- Halogenated Derivatives : Fluorine or chlorine substitution (e.g., 1-(3-Fluorophenyl)imidazoline-2-thione) improves bioavailability and pharmacokinetics, making such analogs relevant in drug design .

Antiparasitic Activity :

Corrosion Inhibition :

- Imidazolidinethiones with alkyl/aryl substituents (e.g., 1-(2-aminoethyl)-2-imidazolidinethione) show high performance as low-toxicity corrosion inhibitors. The 3-methylphenyl group likely enhances adsorption onto metal surfaces via π-interactions .

Degradation and Environmental Impact :

- Hydroxyethyl-substituted derivatives (e.g., 1-(2-Hydroxyethyl)imidazolidine-2-thione) are degradation products of industrial solvents, with half-lives <1 week in soil, indicating moderate environmental persistence .

Physicochemical Properties

- Melting Points : Hydrophilic substituents (e.g., hydroxyethyl) lower melting points (mp = 136.5°C) compared to aromatic analogs .

- Crystal Packing : Aryl-substituted imidazolidinethiones (e.g., 1-Methyl-3-phenylimidazolidine-2-thione) exhibit twisted conformations and C–H···π interactions, influencing solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methylphenyl)-2-imidazolidinethione, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via a two-step process. First, 2-methylamino ethanol reacts with phenyl isothiocyanate in ethanol to form a thiourea intermediate. Subsequent cyclization using sodium hydride in THF under nitrogen yields the target compound. Key parameters include maintaining anhydrous conditions, controlled temperature (323 K), and stoichiometric excess of sodium hydride to ensure complete ring closure. Crystallization from ethanol enhances purity (yield: ~71%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : X-ray crystallography (CCDC 1013218/1014054) reveals the twisted conformation of the imidazolidinethione ring and C–H···π interactions stabilizing the crystal lattice. Complementary techniques include NMR (e.g., δ 3.42 ppm for CH), IR (C=S stretch at 1085 cm), and melting point analysis (404.7–404.9 K) to validate molecular geometry and purity .

Q. What are common byproducts or impurities observed during synthesis, and how can they be mitigated?

- Methodological Answer : Partial oxidation of the methyl group or incomplete cyclization may occur. Byproducts like unreacted thiourea intermediates can be minimized by optimizing reaction time (≥5 hours at 323 K) and using excess sodium hydride. Purification via silica gel chromatography or recrystallization from ethanol effectively isolates the target compound .

Advanced Research Questions

Q. How do frontier molecular orbitals (FMOs) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : FMO analysis using density functional theory (DFT) reveals the electron-rich sulfur atom in the thione group as the primary site for electrophilic attacks. The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, consistent with experimental observations of selective alkylation at the sulfur center. Computational tools like Gaussian or ORCA can model these interactions .

Q. What statistical experimental design strategies are recommended for optimizing reaction parameters (e.g., temperature, solvent) in imidazolidinethione synthesis?

- Methodological Answer : A Box-Behnken or central composite design (CCD) can systematically vary factors like temperature (293–353 K), solvent polarity (ethanol vs. THF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by 40–60% while maximizing yield and minimizing side reactions .

Q. How do competing reaction pathways (e.g., benzimidazole vs. imidazolidinethione formation) depend on protonation agents and temperature?

- Methodological Answer : High temperatures (>373 K) and strong acids (e.g., polyphosphoric acid) favor benzimidazole formation via dehydration. In contrast, milder conditions (323 K, THF) with sodium hydride promote imidazolidinethione cyclization. Mechanistic studies using -labeling or in situ IR spectroscopy can track intermediate formation .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric equilibria (thione-thiol) for this compound?

- Methodological Answer : Variable-temperature NMR (253–333 K) and NMR detect shifts in tautomeric populations. X-ray photoelectron spectroscopy (XPS) confirms sulfur oxidation states, while Raman spectroscopy (C=S vs. S–H stretches at 500–600 cm) quantifies equilibrium constants .

Data Contradiction Analysis

Q. Conflicting reports on methyl group stability under oxidative conditions: How to reconcile experimental vs. computational predictions?

- Analysis : Computational models (e.g., DFT) suggest the methyl group is resistant to oxidation due to steric shielding by the phenyl ring. However, experimental data show trace oxidation products (e.g., carboxylic acids) under harsh conditions (HO, 373 K). Contradictions arise from solvent effects (polar vs. nonpolar) and catalyst presence, necessitating controlled kinetic studies to isolate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.